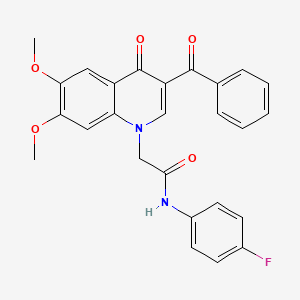
1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a complex organic molecule featuring a quinazolinone core structure. This compound exhibits multiple functional groups, including hydroxyethyl, oxo, piperidine, and thioether moieties, making it a molecule of interest in various scientific and industrial contexts.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis of 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves several key steps:
Formation of the Quinazolinone Core: : The initial step involves the construction of the quinazolinone scaffold, often via cyclization reactions involving anthranilic acid derivatives.
Addition of the Piperidin-1-yl Group: : This can be achieved through nucleophilic substitution reactions where piperidine reacts with an appropriate electrophilic intermediate.
Thioether Linkage Formation: : Incorporation of the thioether linkage is usually performed via a nucleophilic substitution or addition reaction involving a thiol precursor.
Introduction of the Hydroxyethyl Group:
Industrial Production Methods
For industrial scale production, these synthetic steps are optimized for yield, purity, and cost-efficiency. Methods may involve continuous flow synthesis, use of catalysts to improve reaction efficiency, and robust purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The hydroxyethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: : The oxo group in the compound can be reduced to a corresponding hydroxyl group.
Substitution: : The piperidinyl group may undergo various substitution reactions depending on the conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reactions: : Employing halogenating agents or organometallic reagents under controlled temperatures and solvents.
Major Products
Reactions result in products like hydroxyethyl-substituted carboxylic acids, reduced hydroxyl derivatives, and various substitution products featuring different functional groups replacing the piperidinyl group.
Wissenschaftliche Forschungsanwendungen
The compound finds diverse applications:
Chemistry: : Utilized as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: : Studied for its potential biochemical interactions and as a precursor in synthesizing bioactive molecules.
Medicine: : Investigated for pharmacological properties, including potential activity against certain diseases due to its unique structural features.
Industry: : Employed in the production of polymers, resins, and other advanced materials due to its functional versatility.
Wirkmechanismus
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes, receptors, and nucleic acids. The hydroxyethyl and piperidin-1-yl groups are particularly crucial in binding to biological macromolecules, influencing pathways involved in signaling, metabolism, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other quinazolinone derivatives such as:
1-(2-hydroxyethyl)-4-(methylthio)-quinazolin-2(1H)-one: : Slight structural difference with a methylthio group instead of the piperidin-1-yl group.
2-(2-hydroxyethyl)-3H-quinazolin-4-one: : Lacks the thioether and piperidin-1-yl groups but shares the hydroxyethyl functionality.
The uniqueness of 1-(2-hydroxyethyl)-4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one lies in its combination of the quinazolinone core with these diverse functional groups, which confer distinctive chemical properties and reactivity profiles.
Hope this article sheds light on your fascinating compound! Is there any particular aspect you want to dive deeper into?
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c21-11-10-20-14-7-3-2-6-13(14)16(18-17(20)23)24-12-15(22)19-8-4-1-5-9-19/h21H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXJAFPJLQEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2740548.png)
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2740549.png)



![(4-chlorophenyl){[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}dioxo-lambda~6~-sulfane](/img/structure/B2740556.png)




![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)



